5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride
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Overview
Description
“5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2174008-00-3 . It has a molecular weight of 230.67 . It is a powder form substance .
Physical and Chemical Properties Analysis
This compound is a powder form substance . It is stored at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid hydrochloride is a versatile compound used in the synthesis of various derivatives with potential biological activities. For instance, it is used in the synthesis of thiophene-appended pyrazoles, which have shown significant anti-inflammatory and radical scavenging properties. These derivatives are synthesized through environmentally benign methods, offering an effective approach for creating novel small molecules for therapeutic intervention against oxidative-stress-induced diseases (M. Prabhudeva et al., 2017).
Additionally, functionalized thiophene-based pyrazole amides synthesized via various catalytic approaches have been explored for their structural features through computational applications and nonlinear optical properties. This research not only contributes to the chemical understanding of these compounds but also highlights their potential in developing new materials with unique optical properties (Iram Kanwal et al., 2022).
Antidepressant Activity
The compound also serves as a precursor in the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, which have been evaluated for their antidepressant activity. These studies have demonstrated the potential of thiophene-based pyrazolines as effective antidepressant medications, contributing to the development of new treatments for depression (B. Mathew et al., 2014).
Anti-Tumor Agents
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma cell lines. These findings open up new avenues for the development of anti-cancer therapies based on the structural modification of this compound derivatives (S. M. Gomha et al., 2016).
Corrosion Inhibitors
In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These studies provide insights into the applications of these compounds in protecting metal surfaces, highlighting their versatility beyond biological activities (M. Motawea et al., 2015).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Similar compounds have been known to target various biological entities .
Mode of Action
It’s known that such compounds can interact with their targets in a way that alters their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)thiophene-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.ClH/c11-8(12)5-1-7(13-4-5)6-2-9-10-3-6;/h1-4H,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMVQHXSQTZAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C2=CNN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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